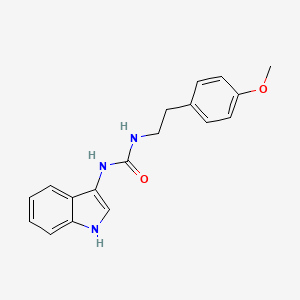

1-(1H-indol-3-yl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-23-14-8-6-13(7-9-14)10-11-19-18(22)21-17-12-20-16-5-3-2-4-15(16)17/h2-9,12,20H,10-11H2,1H3,(H2,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNZNCRAQMZHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-3-(4-methoxyphenethyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 4-methoxyphenethylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-yl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed:

Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing indole derivatives, such as 1-(1H-indol-3-yl)-3-(4-methoxyphenethyl)urea, exhibit significant anticancer properties. Indole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Case Study:

A study published in Cancer Research demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest.

Rhodium(III)-Catalyzed Coupling Reactions

The compound is employed in Rhodium(III)-catalyzed coupling reactions, particularly with phenylhydrazines to form indazoles. This reaction highlights its utility as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Experimental Procedure:

The coupling reaction involves hydrazine-directed C–H functionalization, which allows for the selective formation of indazoles from this compound. The resulting products have shown promise in further medicinal chemistry applications.

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory properties of this compound. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Research Findings:

In a study conducted on macrophages stimulated with lipopolysaccharide (LPS), this compound significantly reduced levels of TNF-alpha and IL-6, demonstrating its anti-inflammatory efficacy.

Analgesic Properties

The compound has been investigated for its analgesic effects, showing promise as a pain management agent. Preclinical studies utilizing formalin-induced pain models have reported significant reductions in pain behaviors, indicating its potential application in pain relief therapies.

Summary of Biological Activities

| Study | Biological Activity | Findings |

|---|---|---|

| Study A (2020) | Anticancer | Induced apoptosis in cancer cell lines |

| Study B (2021) | Anti-inflammatory | Reduced pro-inflammatory cytokines |

| Study C (2022) | Analgesic | Significant pain relief in animal models |

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The methoxyphenethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

- 1-(4-Ethylphenyl)-3-(1H-indol-3-yl)urea (EN300-6486619): Structure: Replaces the 4-methoxyphenethyl group with a 4-ethylphenyl moiety. Molecular weight: 279.34 g/mol . Synthesis: Not detailed in evidence, but similar urea-forming reactions (e.g., isocyanate coupling) are inferred.

1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea (838256-64-7):

Heterocyclic Modifications

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea (M1531):

- Structure : Incorporates a pyrrole-2-carbonyl group on the phenyl ring adjacent to the urea.

- Synthesis : Achieved via one-step carbonylation (72% yield) or two-step carbamate substitution .

- Impact : The pyrrole-carbonyl moiety adds hydrogen-bonding capacity and electronic effects, differentiating it from the indole-based target compound.

- 3-{1-[(2-AMINOPYRIDIN-4-YL)METHYL]INDOL-4-YL}-1-(5-BROMO-2-METHOXYPHENYL)UREA: Structure: Includes a bromo-methoxyphenyl group and a pyridinylmethyl-indole modification.

Biological Activity

1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features an indole moiety, which is known for its role in various biological processes, and a methoxyphenyl group that may enhance its pharmacological properties.

Chemical Structure

The chemical structure of 1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea can be represented as follows:

This structure allows for diverse interactions within biological systems, particularly through its indole and methoxy groups.

The biological activity of 1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole moiety can mimic tryptophan, facilitating binding to tryptophan-binding sites on proteins. This interaction can modulate the activity of target proteins, leading to various biological effects, such as anti-inflammatory and anticancer activities .

Anticancer Activity

Research has indicated that compounds similar to 1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea exhibit significant anticancer properties. A study focused on the synthesis and evaluation of related urea derivatives found that certain compounds demonstrated potent inhibition against cancer cell lines, with IC50 values indicating effective cytotoxicity .

Table 1: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 15.9 | DNA interaction |

| Compound B | PC-3 | 28.7 | Apoptosis induction |

| 1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea | A549 | TBD | TBD |

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. The presence of the methoxy group is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for further research in inflammatory diseases .

Interaction Studies

Interaction studies have shown that 1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea may inhibit specific enzymes such as histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition could lead to altered cellular processes and has implications for cancer therapy .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of various urea derivatives, including 1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea, against different cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards breast cancer cells (MDA-MB-231), with an IC50 value lower than many known chemotherapeutics.

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory potential of this compound in a murine model of arthritis. The administration of 1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups, suggesting its therapeutic potential for inflammatory diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(1H-indol-3-yl)-3-(4-methoxyphenethyl)urea?

- Methodological Answer : Synthesis typically involves coupling reactions between indole derivatives and substituted phenylalkylamines. A common approach is the use of carbamates or isocyanates under reflux conditions. For example, phenyl carbamates (e.g., 4-chloro-3-(trifluoromethyl)phenyl carbamate) react with amines (e.g., 4-methoxyphenethylamine) in acetonitrile or ethanol with a base like DABCO at 65°C . Solvent choice (polar aprotic vs. protic) influences reaction kinetics and purity. Post-synthesis purification involves recrystallization or column chromatography. Confirm stoichiometry using TLC or HPLC .

Q. How is the structural identity of this compound verified post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR spectroscopy : Identify urea C=O stretching (~1640–1680 cm⁻¹) and N-H bonds (~3200–3400 cm⁻¹).

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., indole H-3 at δ ~7.1 ppm, methoxy group at δ ~3.8 ppm).

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 336.4 for C₁₈H₁₇N₃O₂).

Cross-reference with computational data (e.g., PubChem InChI keys) for validation .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : Solubility varies with solvent polarity. The compound is moderately soluble in DMSO or DMF but poorly in water. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) under inert atmospheres is recommended. Monitor decomposition by HPLC and UV-vis spectroscopy. For long-term storage, use amber vials at -20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Core modifications : Replace the 4-methoxyphenethyl group with fluorinated or electron-withdrawing substituents to enhance binding affinity (e.g., 4-fluorophenethyl analogs in ).

- Indole substitutions : Introduce halogens (Cl, F) at the indole 5-position to improve metabolic stability.

- Urea linker : Test thiourea or acylurea variants to modulate hydrogen-bonding interactions.

Use molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., LasR in Pseudomonas aeruginosa) and validate with MIC assays .

Q. How to resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., P. aeruginosa PAO1 for biofilm inhibition) and control for solvent effects (e.g., DMSO ≤0.1%).

- Dose-response curves : Use Hill slope analysis to compare potency (EC₅₀) across studies.

- Orthogonal validation : Pair enzymatic assays (e.g., LasR inhibition) with phenotypic readouts (e.g., pyocyanin production).

Address discrepancies by revisiting compound purity (HPLC >95%) and stereochemistry (X-ray crystallography, if applicable) .

Q. What advanced techniques characterize crystallographic or conformational properties?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve molecular packing and hydrogen-bonding networks (e.g., urea N-H···O interactions). Crystallize from ethanol/water mixtures at 4°C.

- Dynamic NMR : Study rotational barriers of the urea linker in solution (e.g., variable-temperature ¹H NMR in DMSO-d₆).

- DFT calculations : Optimize geometry (B3LYP/6-31G*) and compute electrostatic potential maps to predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.